molecular formula C15H10O2S B6355148 4-[Benzo(B)thiophen-2-YL]benzoic acid CAS No. 19437-87-7

4-[Benzo(B)thiophen-2-YL]benzoic acid

Cat. No.: B6355148
CAS No.: 19437-87-7
M. Wt: 254.31 g/mol
InChI Key: FYAQJZUNCVRASO-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]benzoic acid is a high-purity organic compound with the molecular formula C15H10O2S and a molecular weight of 254.30 g/mol . It features a benzoic acid moiety linked to a benzothiophene group, a structure that classifies it as an arylthiophene derivative and makes it a valuable building block in medicinal chemistry and materials science research . The compound has a calculated LogP of 4.27 , indicating significant hydrophobicity, and a polar surface area (PSA) of 65.54 Ų . Researchers utilize this compound and its structural analogs as key precursors in the synthesis of complex molecules, particularly through metal-catalyzed cross-coupling reactions such as the Suzuki reaction, to create combinatorial libraries for drug discovery . Proper handling and storage are essential to maintain its stability; it is recommended to store the solid in a dark place under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-benzothiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-15(17)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)18-14/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAQJZUNCVRASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302409
Record name 4-Benzo[b]thien-2-ylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19437-87-7
Record name 4-Benzo[b]thien-2-ylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19437-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzo[b]thien-2-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 4-[Benzo(b)thiophen-2-yl]benzoic acid. The spectrum is largely defined by the vibrations of the carboxylic acid and the benzothiophene (B83047) ring system.

For carboxylic acids, several key absorptions are expected. The most prominent is the O-H stretching vibration, which typically appears as a very broad band in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid is another strong and sharp absorption, generally found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. uni.lu For benzoic acid itself, this peak is observed at 1685 cm⁻¹. uni.lu The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. In a study of various benzoic acid derivatives, the C=O stretching region was noted between 1650 and 1850 cm⁻¹. researchgate.net

The spectrum will also feature vibrations from the C-O stretching and O-H bending modes. The C-O stretch typically appears in the 1320-1210 cm⁻¹ range, while the out-of-plane O-H bend gives rise to a broad absorption around 920 cm⁻¹. uni.lu For benzoic acid, these are seen at 1292 cm⁻¹ and 934 cm⁻¹, respectively. uni.lu

The benzo[b]thiophene moiety contributes its own set of characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiophene (B33073) ring is typically weaker and can be found in the 700-600 cm⁻¹ range. In a study on a 2-(4-methoxyphenyl)benzo[d]thiazole, which has a similar benzofused heterocyclic structure, C-H stretching vibrations were observed in the 3066-3108 cm⁻¹ range. chemicalbook.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H Stretch3300-2500 (very broad)Carboxylic Acid
Aromatic C-H Stretch>3000Benzo[b]thiophene, Benzoic Acid
C=O Stretch1710-1680Carboxylic Acid
C=C Stretch1600-1450Aromatic Rings
C-O Stretch1320-1210Carboxylic Acid
O-H Bend (out-of-plane)~920 (broad)Carboxylic Acid
C-S Stretch700-600Thiophene Ring

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to be strong in the Raman spectrum. The C=C stretching modes of the benzene (B151609) and benzothiophene rings would be prominent. In the Raman spectrum of benzoic acid, characteristic peaks are observed that can be used for identification. researchgate.net Similarly, thiophene and its derivatives also show distinct Raman signals. docbrown.info

Surface-enhanced Raman scattering (SERS) studies on thiobenzoic acid have shown that the molecule adsorbs onto silver nanoparticles, leading to significant shifts in the Raman wavenumbers, indicating the interaction of the sulfur atom with the metal surface. researchgate.net While not directly applicable to the free molecule, this highlights the sensitivity of Raman spectroscopy to the chemical environment of the sulfur atom in the thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound will show distinct signals for the protons of the benzoic acid and the benzo[b]thiophene moieties.

The most downfield signal is expected to be that of the carboxylic acid proton (-COOH), which typically appears as a broad singlet at δ 10-13 ppm, and its exact shift can be concentration-dependent. docbrown.info This signal is also exchangeable with D₂O.

The protons on the benzoic acid ring will appear as two doublets in the aromatic region (δ 7-8.5 ppm). Due to the electron-withdrawing nature of the carboxylic acid group and the substitution at the 4-position, the protons ortho to the carboxyl group will be the most deshielded.

The protons of the benzo[b]thiophene ring system will also resonate in the aromatic region. The proton on the thiophene ring and the four protons on the fused benzene ring will have characteristic chemical shifts and coupling patterns. For comparison, in several (E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazide derivatives, the protons of the benzo[b]thiophene moiety were observed in the range of δ 7.40-8.13 ppm. rsc.org

A hypothetical ¹H NMR data table for this compound is presented below, with estimated chemical shifts based on general principles and data from related compounds.

ProtonEstimated Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
-COOH10.0 - 13.0br s-
Aromatic H (Benzoic acid)7.5 - 8.2d~8
Aromatic H (Benzoic acid)7.5 - 8.2d~8
Aromatic H (Benzo[b]thiophene)7.4 - 8.1m-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid is typically found in the range of δ 165-185 ppm. chemicalbook.com For benzoic acid, the carboxyl carbon appears around δ 172.6 ppm. chemicalbook.com

The aromatic carbons of both the benzoic acid and benzo[b]thiophene rings will appear in the δ 120-150 ppm region. The carbon atom to which the carboxylic acid group is attached (ipso-carbon) and the carbons of the benzothiophene ring will have distinct chemical shifts. In various substituted benzoic acids, the aromatic carbons show a range of chemical shifts depending on the nature and position of the substituents. For thiophene, the carbon atoms resonate around δ 125 ppm. In more complex derivatives like (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid, the carbons of the benzo[b]thiophene moiety appear at various positions, including δ 122.49, 124.96, 125.20, 125.56, 126.72, 137.40, and 140.46 ppm. rsc.org

An estimated ¹³C NMR data table is provided below:

CarbonEstimated Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 175
Aromatic C (Benzoic acid)125 - 145
Aromatic C (Benzo[b]thiophene)120 - 142

Solid-State NMR Spectroscopy for Structural Elucidation (General relevance for organic acids)

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of solid materials, including organic acids. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. docbrown.info For carboxylic acids, which often exist as hydrogen-bonded dimers in the solid state, ssNMR can provide detailed insights into the hydrogen bonding network and polymorphism. rsc.org

Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solids. docbrown.info The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions. For instance, the ¹³C chemical shift of the carboxyl carbon is sensitive to its protonation state and the hydrogen bonding environment. chemicalbook.com

While specific solid-state NMR data for this compound is not available in the searched literature, its application would be invaluable in determining the crystalline packing, identifying different polymorphs, and characterizing the intermolecular hydrogen bonding between the carboxylic acid groups in the solid state.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₅H₁₀O₂S, Molecular Weight: 254.31 g/mol ), various ionization methods provide key structural confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, making it ideal for confirming the molecular weight of polar molecules like carboxylic acids. Several studies documenting the synthesis of this compound have used ESI-MS for characterization.

In negative ion mode, the analysis consistently shows a peak corresponding to the deprotonated molecule. For instance, in separate syntheses, the [M-H]⁻ ion was observed at a mass-to-charge ratio (m/z) of 253. In positive ion mode, observations have included the protonated molecule [M+H]⁺ at m/z 255 and the molecular ion M⁺ at m/z 254. These findings unequivocally confirm the molecular weight of the compound.

Table 1: ESI-MS Data for this compound

Ion ModeObserved IonReported m/zReference
Negative[M-H]⁻253
Positive[M+H]⁺255
PositiveM⁺254

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the precise elemental formula of a compound. While HREI-MS is a standard method for such determinations, specific HREI-MS data for this compound are not detailed in the surveyed literature. However, commercial suppliers of this compound indicate the availability of high-resolution mass spectrometry reports, suggesting such analysis is routinely performed for quality control and structural confirmation.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated systems and photophysical behavior.

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the extended π-conjugated system of the benzo[b]thiophene moiety. While specific spectral data for the title compound is not widely published, the UV-Vis characteristics can be reliably inferred from closely related 2-arylbenzo[b]thiophene derivatives. These analogs exhibit a strong absorption maximum (λmax) located around 307-309 nm, which is attributed to the π-π* transition of the conjugated aromatic system. The presence of the benzoic acid group at the para-position of the phenyl ring is not expected to significantly alter the position of this primary absorption band.

Table 2: UV-Vis Absorption Data for Related Benzo[b]thiophene Derivatives

CompoundSolventAbsorption Maximum (λmax)Reference
2-Phenylbenzo[b]thiopheneEthanol307 nm
2-(p-Tolyl)benzo[b]thiopheneNot Specified308 nm
2-(4-Methoxyphenyl)benzo[b]thiopheneCyclohexane309 nm

The benzo[b]thiophene core is known to be fluorescent, and derivatives often exhibit interesting photophysical properties. Studies on various benzo[b]thiophen-2-yl derivatives show that they are typically emissive in solution, with fluorescence arising from the π-conjugated system. For example, research on benzo[b]thiophene-2-boronic acid derivatives, which share the same core fluorophore, reveals strong absorption around 339 nm with distinct emission peaks in the violet-blue region of the spectrum, typically between 380 nm and 400 nm. This suggests that this compound likely possesses fluorescent properties, absorbing in the UVA range and emitting in the violet-blue range, a characteristic feature of the 2-arylbenzo[b]thiophene chromophore.

Table 3: Photophysical Data for a Related Benzo[b]thiophene Derivative

CompoundSolventAbsorption (λabs)Emission (λem)Reference
(4-(dimesitylboryl)phenyl)benzo[b]thiophene-2-boronic acid pinacol (B44631) esterTHF339 nm380 nm, 398 nm

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on crystal packing. While this technique has been applied to other benzo[b]thiophene derivatives, a search of the current scientific literature did not yield a specific report on the single-crystal X-ray structure of this compound. Therefore, detailed crystallographic data such as the crystal system, space group, and unit cell dimensions for this specific compound are not available at this time.

Single-Crystal X-ray Diffraction

No published single-crystal X-ray diffraction data for this compound could be located. This analysis would typically provide precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing, including hydrogen bonding and other intermolecular interactions.

Powder X-ray Diffraction (Powder-XRD) for Crystallinity and Unit Cell Calculations

Specific powder X-ray diffraction patterns for this compound are not available in the reviewed literature. This technique would be used to confirm the crystallinity of a bulk sample and could be used for phase identification and the determination of unit cell parameters.

Thermal Analysis Methods

Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA) for Structural Stability

There is no specific Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA) data available for this compound. Such analysis would reveal its decomposition temperature, thermal stability, and whether solvent molecules are incorporated into the crystal structure.

Elemental Analysis

While elemental analysis is a routine characterization technique, specific experimental values for Carbon, Hydrogen, and Sulfur for this compound are not documented in the available literature. Theoretical values can be calculated from its chemical formula (C₁₅H₁₀O₂S).

Advanced Surface Analysis: Hirshfeld Surface Analysis

A Hirshfeld surface analysis for this compound has not been published. This computational method, which is contingent on the availability of single-crystal X-ray diffraction data, would offer quantitative insights into the nature and relative contributions of various intermolecular contacts that stabilize the crystal structure.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations could elucidate the fundamental properties of 4-[Benzo(b)thiophen-2-yl]benzoic acid.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

HOMO Energy is associated with the ability of a molecule to donate electrons.

LUMO Energy relates to the ability of a molecule to accept electrons.

The HOMO-LUMO Energy Gap (ΔE) is an important indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential, which are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

An MEP map of this compound would highlight the reactive sites, likely showing negative potential around the carboxylic acid's oxygen atoms and the sulfur atom of the benzothiophene (B83047) ring, and positive potential around the acidic hydrogen.

Vibrational Frequencies and Spectroscopic Parameter Prediction

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can assign the specific motions (stretching, bending, etc.) of the atoms to the experimentally observed spectral peaks. This is a valuable tool for confirming the structure of a synthesized compound. For this compound, these calculations would help in interpreting its experimental IR and Raman spectra.

Chemical Reactivity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These indices include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Calculating these indices for this compound would provide a detailed profile of its chemical reactivity.

Thermodynamic Properties

DFT calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures. These properties include:

Sum of electronic and thermal Free Energy (G)

Enthalpy (H)

Entropy (S)

Heat Capacity (Cv)

These values are important for understanding the stability of the molecule and the feasibility of chemical reactions in which it might participate.

Atomic Charge Distribution Analysis

In derivatives of benzoic acid, the atomic charges are significantly influenced by the substituents on the phenyl ring and the carboxylic acid group. researchgate.net Quantum chemical studies on related molecules have shown that the negative charge on the oxygen atoms of the carboxyl group and the charge distribution across the aromatic rings are key determinants of their interaction potential. researchgate.net For instance, in dimers of benzoic acid derivatives, the hydrogen bond strength is directly related to the negative charge on the carbonyl oxygen. researchgate.net The analysis of atomic charges helps in understanding the electrostatic potential of the molecule, which is crucial for predicting how it will interact with biological targets like proteins. researchgate.net While specific Mulliken charge values for this compound are not detailed in the available literature, the methodology remains a standard part of the computational characterization of such compounds.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Vertical Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.netnih.gov This approach is instrumental in predicting electronic absorption spectra and understanding the photophysical properties of compounds. researchgate.netnih.gov The method calculates vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. nih.gov

TD-DFT studies on complex organic molecules, including those with thiophene (B33073) moieties, have been used to explore their excited-state dynamics, such as intramolecular proton or charge transfer. nih.govrsc.org For example, upon photoexcitation, changes in bond lengths and angles can indicate the strengthening of hydrogen bonds, which facilitates processes like excited-state intramolecular proton transfer (ESIPT). nih.gov The accuracy of TD-DFT calculations can be sensitive to the choice of the exchange-correlation functional, and results are often benchmarked against experimental data or higher-level computational methods. nih.gov Such studies are crucial for designing molecules with specific fluorescent or photodynamic properties. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict the preferred orientation and interaction of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. These methods are fundamental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor binding.

Ligand-Receptor Interaction Prediction

Computational simulations are employed to predict the interactions between a ligand, such as a derivative of this compound, and a biological target. nih.gov Molecular docking studies on similar benzo[b]thiophene derivatives have been used to forecast their binding affinity and mode of interaction with receptors like the 5-HT1A serotonin (B10506) receptor. nih.gov These predictions are critical for identifying promising drug candidates. For instance, in silico molecular docking has been used to screen thiophene-derived benzodiazepines against cancer targets like the HSP90 enzyme. researchgate.net Ligand-directed homology modeling can generate highly predictive receptor models, which are then used to understand the molecular framework of ligand selectivity. nih.gov

Homology Modeling for Receptor Structures

When the experimental 3D structure of a target receptor is not available, homology modeling can be used to construct a theoretical model. This technique relies on the known crystal structure of a related homologous protein as a template. For example, a homology model of the 5-HT1A serotonin receptor was built using the β2-adrenergic crystal structure as a template to study the binding of benzo[b]thiophene arylpiperazine derivatives. nih.gov Similarly, ligand-guided homology modeling has been successfully applied to cholecystokinin (B1591339) receptors to create precise models of the ligand binding pocket, which are valuable for virtual screening and drug development. nih.gov

Elucidation of Binding Modes and Electrostatic Interactions

Docking studies provide detailed insights into the specific binding modes of a ligand within a receptor's active site. These studies can elucidate crucial electrostatic interactions, hydrogen bonds, and hydrophobic interactions that stabilize the ligand-receptor complex. nih.govnih.gov For a promising benzo[b]thiophen-2-yl propan-1-one derivative, docking studies highlighted the important electrostatic interactions that could account for its observed affinity for the 5-HT1A receptor. nih.gov The binding pose of a ligand is often determined by a balance of competing interactions, such as the tug-of-war between salt bridges/hydrogen bonds and halogen bonds, which can be influenced by the protonation state of the ligand and the local environment. nih.gov

The table below illustrates the types of interactions typically identified through molecular docking.

Interaction TypeDescriptionPotential Residues Involved
Electrostatic Attraction or repulsion between charged or polar groups.Aspartic Acid, Glutamic Acid, Lysine, Arginine
Hydrogen Bonding A special type of dipole-dipole interaction between a hydrogen atom and an electronegative atom (O, N).Serine, Threonine, Asparagine, Glutamine
Hydrophobic Interactions between nonpolar regions of the ligand and receptor.Valine, Leucine, Isoleucine, Phenylalanine
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Phenylalanine, Tyrosine, Tryptophan, Histidine

Structure-Activity Relationship (SAR) Derivation through Computational Means

Computational studies are invaluable for deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. By systematically modifying the structure of a lead compound in silico, researchers can predict how these changes will affect its binding affinity and efficacy.

For benzoic acid derivatives, SAR studies have shown that the nature and position of substituents on the phenyl ring are critical for activity. iomcworld.comresearchgate.net Hydrophilic substituents can facilitate interactions with polar amino acid residues, while the phenyl core itself often engages in important hydrophobic interactions. iomcworld.com Similarly, for benzo[b]thiophene-based compounds, modifications to the benzothiophene ring system can significantly impact electronic density and receptor affinity. nih.govnih.gov For example, SAR studies on inhibitors of cyclin-dependent kinase 5 (cdk5) explored variations of a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) hit to optimize potency. researchgate.net These computational SAR approaches accelerate the optimization of lead compounds by prioritizing the synthesis of molecules with the highest predicted activity. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms in Synthesis

The synthesis of the benzo[b]thiophene core, a key structural component of 4-[Benzo(b)thiophen-2-yl]benzoic acid, can be achieved through various mechanistic pathways. One prominent method is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This reaction proceeds through the attack of an electrophilic sulfur species on the alkyne, leading to the formation of a vinyl cation intermediate, which is subsequently trapped by the aromatic ring to form the fused thiophene (B33073) ring system. A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been effectively used for this type of transformation, which tolerates a range of functional groups and proceeds under moderate conditions. nih.gov

Another significant synthetic approach involves transition-metal-catalyzed reactions. dntb.gov.ua Palladium-catalyzed C-H arylation of a pre-existing benzo[b]thiophene with a suitable aryl halide, or conversely, the coupling of a 2-halobenzo[b]thiophene with a benzoic acid derivative, represents a powerful strategy for forming the C-C bond linking the two aromatic systems. These reactions typically involve catalytic cycles of oxidative addition, reductive elimination, and often transmetalation or C-H activation steps. Copper-catalyzed Ullmann-type C-S bond coupling followed by a Wittig reaction is another documented route for constructing the benzothiophene (B83047) scaffold from components like (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids. organic-chemistry.org

Supramolecular Interactions and Host-Guest Chemistry

The bifunctional nature of this compound, with its hydrogen-bond-donating carboxylic acid group and the π-electron-rich benzothiophene system, makes it an ideal candidate for forming complex supramolecular assemblies. nih.gov These non-covalent interactions are critical in crystal engineering, allowing for the construction of extended molecular networks with predictable structures and properties. nih.gov The interplay between different types of intermolecular forces, such as hydrogen bonding and π-π stacking, governs the self-assembly of the molecules in the solid state. nih.gov

The carboxylic acid moiety is a primary driver for the formation of robust hydrogen bonding networks. scispace.comresearchgate.net Carboxylic acids typically form cyclic dimers through strong O-H···O hydrogen bonds, a motif that significantly influences their physical properties. scispace.comresearchgate.net In the presence of other hydrogen bond acceptors, such as pyridine (B92270) or pyrimidine (B1678525) nitrogens, the carboxylic acid can form heteromeric synthons like the O–H⋯N hydrogen bond. nih.gov These interactions are highly directional and reliable, making them a cornerstone of supramolecular synthesis. nih.govresearchgate.net Theoretical studies on 4-substituted benzoic acids have shown that electron-releasing groups on the phenyl ring can lead to the formation of more stable hydrogen bonds. researchgate.net The strength and geometry of these bonds are fundamental to controlling molecular self-assembly during crystallization. researchgate.net

In cocrystals formed between halogen-substituted benzoic acids and aminopyrimidines, O–H⋯N and N–H⋯O hydrogen bonds are responsible for assembling the primary structural motif. nih.gov

Table 1: Example Hydrogen Bond Geometries in Supramolecular Complexes

Interaction TypeDonor-Acceptor Distance (Å)Reference
O–H⋯N2.589 nih.gov
N–H⋯O2.924 nih.gov

The formation of inclusion compounds is a key aspect of the host-guest chemistry of molecules like this compound. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for aromatic guest molecules. nih.govoatext.com The nonpolar benzothiophene portion of the molecule can be encapsulated within the CD cavity, driven primarily by hydrophobic interactions. oatext.comoatext.com This encapsulation can improve the apparent aqueous solubility of the guest molecule and protect it from the external environment. nih.govbohrium.com The formation of these host-guest complexes is a dimensional, geometrically limited fit between the host cavity and the guest molecule. oatext.comoatext.com The stoichiometry and stability of such complexes can be investigated using techniques like NMR spectroscopy. nih.govnih.gov

Table 2: Properties of Common Natural Cyclodextrins

CyclodextrinGlucopyranose UnitsCavity Diameter (Å)Reference
α-Cyclodextrin64.7 - 5.3 oatext.comoatext.com
β-Cyclodextrin76.0 - 6.5 oatext.comoatext.com
γ-Cyclodextrin87.5 - 8.3 oatext.comoatext.com

Charge Transfer Complex Formation

The electron-rich benzothiophene system in this compound allows it to act as an electron donor in the formation of charge-transfer (CT) complexes. nih.gov When combined with suitable electron acceptor molecules, such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) or certain benzoquinone derivatives, a weak electronic interaction can occur, leading to the formation of a colored complex. nih.govresearchgate.net This interaction involves the transfer of a small amount of electron density from the highest occupied molecular orbital (HOMO) of the donor (benzothiophene moiety) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov The formation of such complexes can be stabilized in certain catalytic systems and can be studied using electrochemical methods like cyclic voltammetry or spectroscopic techniques. researchgate.netresearchgate.net The degree of charge transfer is typically low but can influence the electronic and optical properties of the material. nih.gov

Applications in Materials Science and Organic Electronics

Organic Electronic Device Components

The benzo[b]thiophene moiety is a cornerstone in the design of new organic materials for electronic applications due to its excellent charge transport characteristics and environmental stability.

Derivatives of benzo[b]thiophene are increasingly utilized in optoelectronic devices, which are electronic devices that source, detect, and control light. The fused thiophene (B33073) ring system provides a planar and extended π-conjugated system, which is crucial for efficient charge transport and favorable optical properties. Materials based on this scaffold are being explored for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The introduction of the benzoic acid group can further allow for tuning of the electronic properties and provides a handle for anchoring the molecule to surfaces or for further chemical modification.

The inherent fluorescence of the benzo[b]thiophene core can be modulated by the presence of specific analytes, making it a promising platform for the development of fluorescent sensors. For instance, derivatives of thiophen-2-yl-benzothiazole have been engineered to act as selective and sensitive fluorescent sensors for mercury ions (Hg²⁺). alibaba.comrsc.org In these systems, the interaction of the target ion with the sensor molecule leads to a detectable change in the fluorescence signal, such as an "off-on" response. alibaba.comrsc.org

Furthermore, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones have been synthesized and shown to act as dual-mode “on-off-on” fluorescent switches. beilstein-journals.org These molecules can be reversibly switched between fluorescent and non-fluorescent states by external stimuli like light and the sequential addition of specific ions, demonstrating the potential for creating advanced chemosensors and molecular switches. beilstein-journals.org

Below is a table summarizing examples of fluorescent sensors based on the thiophene and benzo[b]thiophene core:

Sensor Type Target Analyte Sensing Mechanism Reference
Thiophen-2-yl-benzothiazole Derivatives Hg²⁺ OFF/ON-type fluorescence signaling alibaba.comrsc.org
N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones Fe²⁺ and AcO⁻ On-off-on fluorescent switching beilstein-journals.org

The development of high-performance organic field-effect transistors (OFETs) relies on the design of stable organic semiconductors with high charge carrier mobility. Benzo[b]thiophene and its derivatives are a significant class of small molecule organic semiconductors. researchgate.netbohrium.com The planar structure and sulfur-containing aromatic system facilitate strong intermolecular π-π stacking, which is essential for efficient charge transport.

Several studies have reported the synthesis of novel solution-processable organic semiconductors based on the benzo[b]thiophene framework. bohrium.commdpi.comresearchgate.net These materials have been incorporated as the active layer in OFETs, exhibiting p-channel activity with respectable charge mobilities and high on/off current ratios. bohrium.comresearchgate.net The performance of these semiconductor materials can be fine-tuned by modifying the core benzo[b]thiophene structure with different functional groups.

The table below presents data on the performance of various benzo[b]thiophene-based organic semiconductors in OFETs:

Semiconductor Material Device Configuration Hole Mobility (cm²/Vs) On/Off Ratio Reference
Benzo[b]thiophene derivative with a single BT moiety Top-contact/bottom-gate up to 0.055 2.5 x 10⁷ bohrium.com
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene Bottom-gate/top-contact up to 0.005 > 10⁶ mdpi.comresearchgate.net

Building Blocks for Complex Molecular Architectures

The dual functionality of 4-[Benzo(b)thiophen-2-yl]benzoic acid, with the reactive carboxylic acid group and the versatile benzo[b]thiophene core, makes it an ideal building block for the synthesis of more complex molecular architectures. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, opening up a wide range of possible chemical transformations.

For example, it can be used in coupling reactions, such as the Suzuki or Stille couplings, to create larger conjugated systems with tailored electronic and optical properties. This approach has been used to synthesize a variety of complex molecules for applications in organic electronics and medicinal chemistry. The ability to construct intricate molecular designs from this fundamental unit is a testament to its versatility in synthetic chemistry. nih.gov

Supramolecular Assemblies for Specific Material Properties

The carboxylic acid group of this compound is a key player in the formation of ordered, non-covalent structures known as supramolecular assemblies. Through well-defined intermolecular interactions, primarily hydrogen bonding, molecules of this compound can self-assemble into predictable one-, two-, or even three-dimensional networks.

The formation of a stable hydrogen-bonded dimer through the carboxylic acid moieties is a common and robust supramolecular synthon. This predictable interaction can be used to control the packing of the molecules in the solid state, which in turn influences the material's bulk properties. Research on related systems has shown that a combination of hydrogen bonds and other non-covalent interactions, such as halogen bonds, can be used to construct extended molecular networks with precise connectivity and dimensionality. nih.gov This principle of "supramolecular synthesis" allows for the rational design of materials with specific properties, such as enhanced charge transport or host-guest capabilities, by programming the self-assembly of the molecular components. nih.gov

Mechanistic Biological Studies in Vitro/in Silico

In Vitro Antioxidant Activity Mechanisms

Benzo[b]thiophene derivatives have been investigated for their antioxidant potential, a property often linked to their ability to donate electrons or hydrogen atoms to neutralize reactive free radicals. nih.gov The antioxidant capacity of these compounds, including benzoic acid derivatives, is typically evaluated through various in vitro assays that operate via different mechanisms.

The antioxidant activity of compounds structurally related to 4-[Benzo(b)thiophen-2-yl]benzoic acid is frequently assessed using standard radical scavenging assays. These chemical tests provide insights into the capacity of a compound to act as an antioxidant.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. mdpi.com The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. mdpi.comresearchgate.net Benzoic acid and benzofuran (B130515) derivatives have demonstrated concentration-dependent scavenging activity in this assay. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay : In this method, the ABTS radical cation is generated, and the ability of a test compound to reduce this blue-green radical is measured by the decrease in absorbance. nih.govopenagrar.de This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay : The FRAP assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govresearchgate.net The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. nih.gov This assay is based on a single electron transfer mechanism. nih.gov

The antioxidant potential of various phenolic acids and heterocyclic compounds has been confirmed through these assays, with activity often linked to their structural features. openagrar.denih.govresearchgate.net

Table 1: Common In Vitro Antioxidant Activity Assays

Assay NameAbbreviationPrincipleMeasured Outcome
2,2-diphenyl-1-picrylhydrazyl AssayDPPHHydrogen/electron donation to the stable DPPH radical. mdpi.comDecrease in absorbance (color change)
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) AssayABTSElectron donation to the pre-formed ABTS radical cation. nih.govDecolorization of the radical solution
Ferric Reducing Antioxidant Power AssayFRAPReduction of a ferric-tripyridyltriazine complex to the ferrous form. nih.govFormation of a colored ferrous complex

The radical-scavenging action of phenolic and benzoic acid-type antioxidants is generally explained by three primary mechanisms. preprints.org The thermodynamic feasibility of these pathways depends on the molecular structure and the reaction environment (e.g., solvent polarity). preprints.org

Hydrogen Atom Transfer (HAT) : In this one-step mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. This pathway is often favored in the gas phase and non-polar solvents. preprints.org

ArOH + R• → ArO• + RH

Sequential Electron Transfer Proton Transfer (SET-PT) : This two-step mechanism begins with the transfer of an electron from the antioxidant to the radical, forming a radical cation. This is followed by the dissociation of a proton. preprints.org

Step 1 (SET): ArOH + R• → ArOH•⁺ + R⁻

Step 2 (PT): ArOH•⁺ → ArO• + H⁺

Sequential Proton Loss Electron Transfer (SPLET) : This mechanism is particularly relevant in polar solvents. It starts with the deprotonation of the antioxidant to form an anion, which then donates an electron to the free radical. preprints.org

Step 1 (SPL): ArOH → ArO⁻ + H⁺

Step 2 (ET): ArO⁻ + R• → ArO• + R⁻

Theoretical studies on benzoic acid derivatives suggest that while HAT is the preferred pathway in the gas phase, the SPLET mechanism is typically favored in polar environments like water and methanol. preprints.org The presence of the electron-rich benzo[b]thiophene ring system could influence these mechanisms by stabilizing the resulting antioxidant radical (ArO•) or radical cation (ArOH•⁺).

In Vitro Antimicrobial Activity Mechanisms

Derivatives of benzo[b]thiophene are recognized for their significant antimicrobial properties, exhibiting activity against a range of pathogenic bacteria and fungi. tubitak.gov.tr

The antibacterial effect of benzo[b]thiophene derivatives can be attributed to several mechanisms of action. While the precise pathway for this compound is not explicitly detailed, studies on related structures provide significant insights.

MurB Inhibition : One of the proposed antibacterial targets for thiophene-based compounds is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme is a key player in the cytoplasmic steps of peptidoglycan biosynthesis, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall formation, leading to bacterial cell death. Molecular docking studies of thiophene-2-carboxamide analogues have shown favorable interactions within the active site of β-lactamase enzymes as well, suggesting another potential mechanism of action. mdpi.com

Membrane Disruption : Aromatic compounds, including benzoic acid derivatives, can exert antibacterial effects by interacting with and disrupting the bacterial cell membrane. researchgate.net The lipophilic nature of the benzo[b]thiophene moiety can facilitate its insertion into the lipid bilayer, altering membrane fluidity and permeability, which can lead to the leakage of essential intracellular components and ultimately, cell death. researchgate.net

Studies on 1-(benzo[b]thiophen-4-yl)piperazine derivatives have demonstrated potent activity against Gram-negative bacteria like P. aeruginosa and good activity against Gram-positive bacteria such as S. aureus. tubitak.gov.tr

The antifungal activity of benzo[b]thiophene compounds is also a subject of ongoing research. Similar to their antibacterial action, the mechanisms are believed to involve the disruption of essential cellular structures and functions.

Cell Membrane and Wall Integrity : The primary mechanism of antifungal action for many heterocyclic compounds involves interference with the fungal cell membrane, often by inhibiting the synthesis of ergosterol, a crucial membrane component. Disruption of the cell wall structure is another potential pathway.

Enzyme and Protein Interactions : Benzoic acid derivatives can inhibit fungal growth by interfering with essential enzymes or by chelating metal ions necessary for enzymatic activity. researchgate.net

Several derivatives of 1-(benzo[b]thiophen-4-yl)piperazine have shown good inhibitory activity against the fungal pathogen Candida albicans, with minimum inhibitory concentration (MIC) values indicating their potential as antifungal agents. tubitak.gov.tr

In Vitro Anticancer Activity Mechanisms

Comprehensive searches of available scientific literature and databases did not yield specific experimental data on the in vitro anticancer activity mechanisms of this compound. While research exists on various derivatives of benzo[b]thiophene exhibiting anticancer properties, there is no direct evidence to report for the title compound in the following areas:

Induction of Apoptosis

There are currently no published studies that specifically investigate the ability of this compound to induce apoptosis in cancer cell lines.

Enzyme Inhibition (e.g., Histone Deacetylase, Tyrosine Kinase Domain)

No specific data is available in the scientific literature regarding the inhibitory effects of this compound on enzymes such as histone deacetylases or tyrosine kinases.

Binding to Specific Receptors (e.g., VEGFR-2)

Direct evidence from binding assays or computational modeling studies on the affinity and interaction of this compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is not available in the current body of scientific literature.

Modulation of Gene Expression (e.g., premature translation termination, nonsense-mediated mRNA decay)

There is no available research that has examined the effects of this compound on the modulation of gene expression, including processes such as premature translation termination or nonsense-mediated mRNA decay.

Receptor Binding Affinity and Selectivity Studies (In Vitro/In Silico)

Serotonin (B10506) Receptors (e.g., 5-HT1A)

A thorough review of the scientific literature found no studies that have specifically assessed the binding affinity and selectivity of this compound for serotonin receptors, including the 5-HT1A subtype. While related benzo[b]thiophene derivatives have been investigated for their effects on serotonin receptors, this specific compound has not been the subject of such published research.

Prostaglandin E2 (PGE2) Receptors

The benzo[b]thiophene scaffold, a core component of this compound, is implicated in the modulation of the prostaglandin E2 (PGE2) pathway. Prostaglandins are key mediators of inflammation, and their synthesis is a critical target for anti-inflammatory drugs. PGE2 is produced via the cyclooxygenase (COX) enzymes and prostaglandin E synthases.

A key derivative, 4-benzo[b]thiophen-2-yl-3-bromo-5-hydroxy-5H-furan-2-one (BTH), has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) expression. In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 and TPH-1 cells, BTH was shown to inhibit the expression of mPGES-1 without affecting the expression of cyclooxygenase-2 (COX-2). This selective action is significant as it suggests a more targeted anti-inflammatory effect. In a zymosan-induced mouse air pouch model, BTH demonstrated a dose-dependent inhibition of PGE2 production and mPGES-1 protein expression in the pouch exudates, again with no effect on COX-2 protein expression.

Furthermore, patent literature indicates that benzothiophene (B83047) derivatives are being explored as modulators of PGE2 receptors, specifically as antagonists of the EP2 and/or EP4 receptors. These receptors are involved in various physiological and pathological processes, including inflammation and bone resorption. The development of dual antagonists for both EP2 and EP4 receptors is an area of active investigation.

Table 1: In Vitro/In Vivo Activity of a Benzo[b]thiophene Derivative on the PGE2 Pathway
CompoundModel/Cell LineTargetEffect
4-benzo[b]thiophen-2-yl-3-bromo-5-hydroxy-5H-furan-2-one (BTH)LPS-stimulated RAW 264.7 and TPH-1 cellsmPGES-1 ExpressionInhibition
4-benzo[b]thiophen-2-yl-3-bromo-5-hydroxy-5H-furan-2-one (BTH)LPS-stimulated RAW 264.7 and TPH-1 cellsCOX-2 ExpressionNo effect
4-benzo[b]thiophen-2-yl-3-bromo-5-hydroxy-5H-furan-2-one (BTH)Zymosan-induced mouse air pouchPGE2 ProductionDose-dependent inhibition
4-benzo[b]thiophen-2-yl-3-bromo-5-hydroxy-5H-furan-2-one (BTH)Zymosan-induced mouse air pouchmPGES-1 Protein ExpressionDose-dependent inhibition

In Vitro Enzyme Inhibition (e.g., Urease Inhibition)

The benzo[b]thiophene scaffold has been identified as a promising framework for the development of potent enzyme inhibitors, particularly against urease. Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor in infections caused by bacteria such as Helicobacter pylori.

A study focused on benzothiophene-sulfonate and sulfamate derivatives demonstrated potent inhibitory effects on the urease enzyme, with most of the synthesized compounds showing significantly higher potency than the standard inhibitor, thiourea. nih.gov One sulfamate derivative of benzothiophene was identified as the most potent inhibitor, with an IC50 value of 0.42 µM, making it approximately 53-fold more potent than thiourea (IC50 = 22.3 µM). nih.gov Docking studies from this research suggested that the compounds bind effectively to the urease active site. nih.gov

Similarly, studies on morpholine-thiophene hybrid thiosemicarbazones have shown strong urease inhibition. frontiersin.org The thiophene (B33073) moiety is a known pharmacophore that contributes to urease inhibitory efficacy. frontiersin.org These findings highlight the potential of the core benzo[b]thiophene structure present in this compound to serve as a foundation for designing effective urease inhibitors.

Table 2: Urease Inhibitory Activity of Representative Thiophene/Benzothiophene Derivatives
Compound TypeRepresentative CompoundIC50 Value (µM)Reference
Benzothiophene Sulfamate DerivativeCompound 1s0.42 ± 0.08 nih.gov
Morpholine-Thiophene HybridCompound 5g3.80 ± 1.9 frontiersin.org
Standard InhibitorThiourea22.3 ± 0.031 nih.gov

DNA Interaction Studies (e.g., DNA Cleaving Capacities)

Within the scope of the reviewed scientific literature, no specific studies were identified that investigated the direct interaction or DNA cleaving capacities of this compound or its closely related derivatives. Research on this class of compounds has primarily focused on interactions with protein targets such as enzymes and receptors rather than direct engagement with nucleic acids.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of benzo[b]thiophene derivatives is highly dependent on their structural features, and several structure-activity relationship (SAR) studies have elucidated the key determinants of their pharmacological effects.

For Urotensin-II Receptor Antagonism: A systematic SAR investigation of benzo[b]thiophene-2-carboxamide derivatives revealed that substituents at the 5- and 6-positions of the benzo[b]thiophene ring significantly influence binding affinities. nih.gov This study led to the identification of a 5-cyano analog as a highly potent antagonist, indicating that small, electron-withdrawing groups at this position can enhance activity. nih.gov

For Urease Inhibition: In the series of benzothiophene-sulfonate and sulfamate derivatives, the presence and position of substituents on the benzothiophene ring were critical for urease inhibition. nih.gov Similarly, for morpholine-thiophene hybrids, various electron-rich, electron-deficient, and inductively electron-withdrawing groups on the thiophene ring were explored, with a chloro-substituted derivative emerging as the lead inhibitor. frontiersin.org This suggests that electronic properties and the position of substituents on the heterocyclic core are crucial for interaction with the urease active site.

For Antimicrobial Activity: In the development of benzo[b]thiophene acylhydrazones as antimicrobial agents, SAR studies focused on extensive diversification of the aromatic ring attached to the acylhydrazone moiety and substitutions at position 6 of the benzo[b]thiophene nucleus. nih.govmdpi.com A 6-chloro substituent on the benzo[b]thiophene ring was found in one of the most active compounds, again highlighting the importance of halogen substitution on the benzene (B151609) portion of the scaffold. nih.govmdpi.com

For Amyloid Beta (Aβ42) Aggregation Modulation: For N-phenylbenzo[b]thiophene-2-carboxamide derivatives, SAR studies showed that the orientation of the bicyclic aromatic ring plays a major role in determining whether the compound inhibits or accelerates Aβ42 aggregation. researchgate.net The nature of the substituent on the N-phenyl ring was also critical; a methoxyphenol group led to inhibition, whereas a 4-methoxyphenyl ring resulted in an acceleration of fibrillogenesis. researchgate.net

Collectively, these studies underscore that the biological activity of the this compound scaffold can be finely tuned by modifying three main structural regions: the substituents on the benzene part of the benzo[b]thiophene core, the substituents on the thiophene part, and the nature of the functional group or chain attached to the core.

Analytical Detection Methods for Metabolic Studies in Vitro/preclinical

High-Performance Liquid Chromatography (HPLC) for Metabolite Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of drug metabolites in biological samples. Its high resolving power allows for the separation of structurally similar compounds, such as a parent drug and its various metabolic products, from a complex biological matrix. In the context of 4-[Benzo(b)thiophen-2-yl]benzoic acid, HPLC methods would be developed to separate the parent compound from potential metabolites arising from biotransformations such as hydroxylation, oxidation of the thiophene (B33073) ring, and conjugation reactions.

A typical HPLC method for metabolite profiling involves a reversed-phase column, often a C18, which separates compounds based on their hydrophobicity. A gradient elution is commonly employed, where the mobile phase composition is changed over the course of the analysis to effectively resolve compounds with a wide range of polarities. The mobile phase usually consists of an aqueous component (often with a buffer like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol.

For instance, a study on the in vivo metabolism of a related thiophene-containing compound in rats utilized a reversed-phase C18 column with a gradient mobile phase of phosphate buffer and acetonitrile. researchgate.net Detection is frequently achieved using a UV-Vis or a Diode Array Detector (DAD), which can provide preliminary information about the analyte's structure based on its UV spectrum. researchgate.net

More advanced applications of HPLC for metabolite identification involve coupling the chromatograph to a mass spectrometer (LC-MS). This powerful combination allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds, providing crucial information for their identification.

A hypothetical HPLC method for the analysis of this compound and its metabolites could be designed as follows:

Table 1: Example HPLC Parameters for Metabolite Profiling

ParameterCondition
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm and 320 nm; or Mass Spectrometry (ESI+)
Column Temperature 30 °C

This method would be optimized to achieve good separation between the parent compound and its more polar metabolites, which would typically elute earlier in the chromatographic run.

Spectroscopic Techniques for Metabolite Characterization

Following separation by HPLC, spectroscopic techniques are indispensable for the definitive structural elucidation of metabolites. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods used for this purpose.

Mass Spectrometry (MS):

When coupled with HPLC (LC-MS), mass spectrometry provides the molecular weight of potential metabolites. High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, can determine the elemental composition of a metabolite with high accuracy. This is critical in distinguishing between metabolites with the same nominal mass but different elemental formulas.

In a study on the bioactivation of brexpiprazole, a drug containing a benzo[b]thiophene moiety, ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF-MS) was used to identify and characterize reactive metabolites. nih.gov The study identified glutathione (B108866) and N-acetyl cysteine conjugates, which are common products of metabolic detoxification pathways. nih.gov The formation of these conjugates pointed to the generation of reactive intermediates such as thiophene-S-oxides and quinone-imines. nih.gov

For this compound, potential metabolic transformations could include:

Oxidation: Hydroxylation of the aromatic rings or oxidation of the sulfur atom in the thiophene ring to a sulfoxide (B87167) or sulfone.

Conjugation: Glucuronidation or sulfation of a hydroxylated metabolite, or conjugation of the carboxylic acid group with an amino acid like glycine (B1666218). The metabolism of benzoic acid itself is known to involve conjugation with glycine to form hippuric acid. nih.gov

Table 2: Potential Metabolites of this compound and their Expected Mass Spectral Data

CompoundPotential Metabolic PathwayExpected [M+H]⁺ (m/z)
This compoundParent Compound255.0474
Hydroxylated metaboliteOxidation271.0423
Thiophene-S-oxide metaboliteOxidation271.0423
Glycine conjugateConjugation312.0692
Glucuronide conjugateConjugation431.0799

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While MS provides information on molecular weight and elemental composition, NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of a metabolite. ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms in the molecule.

For example, the characterization of synthetic benzo[b]thiophene derivatives often relies on detailed NMR analysis to confirm their structure. mdpi.com In metabolic studies, once a sufficient quantity of a metabolite is isolated (often through preparative HPLC), NMR analysis can pinpoint the exact site of metabolic modification, for instance, the position of a hydroxyl group on one of the aromatic rings.

The combined use of HPLC for separation and a suite of spectroscopic techniques for characterization allows for a comprehensive understanding of the metabolic fate of this compound in preclinical studies.

Future Research Directions and Potential Developments

Exploration of Novel Synthetic Pathways

While established methods for synthesizing benzothiophene (B83047) and benzoic acid derivatives exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. Current syntheses often rely on multi-step procedures. For instance, a general method for producing benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester with a strong base like sodium hydroxide (B78521). nih.gov Another approach involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde (B1268082) with ethyl thioglycolate and potassium carbonate. nih.gov

Future explorations could target the development of one-pot synthesis methods, which are highly desirable for their efficiency. researchgate.net Researchers may investigate transition-metal-free reactions to reduce cost and environmental impact. researchgate.net Additionally, exploring novel catalytic systems, such as those employing KBr in an oxygen atmosphere for intramolecular oxidative dehydrogenative cyclization, could lead to more direct and higher-yielding pathways for related sulfur-containing heterocycles. mdpi.com The development of synthetic strategies that allow for precise control over substitution patterns on both the benzothiophene and benzoic acid rings is crucial for creating diverse chemical libraries for screening.

Design and Synthesis of Advanced Derivatives with Tuned Properties

The 4-[Benzo(b)thiophen-2-yl]benzoic acid scaffold is a fertile ground for the design and synthesis of advanced derivatives with tailored biological or material properties. By modifying the core structure, researchers have already developed a range of bioactive compounds.

Future work will likely involve creating more complex and highly functionalized derivatives. This includes synthesizing additional acylhydrazone derivatives, which have shown promise as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.govmdpi.com Another promising avenue is the development of novel arylpiperazine derivatives, which have been evaluated for their affinity toward 5-HT1A serotonin (B10506) receptors, relevant for treating depression. nih.govnih.gov Furthermore, replacing the carboxylic acid group with bioisosteres, such as a tetrazole ring, has led to the discovery of potent GPR40 agonists for potential type 2 diabetes treatment. nih.gov The synthesis of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives has also yielded compounds with broad-spectrum antifungal activity. nih.gov These examples underscore the versatility of the benzothiophene scaffold in medicinal chemistry.

Derivative ClassPotential ApplicationKey Structural ModificationReference
AcylhydrazonesAntimicrobial (Anti-MRSA)Combination of benzothiophene nucleus with an acylhydrazone functional group. nih.govmdpi.com
Arylpiperazinyl Propan-1-onesAntidepressant (5-HT1A Receptor Ligands)Addition of an arylpiperazine moiety via a propanone linker. nih.govnih.gov
TetrazolesAnti-diabetic (GPR40 Agonists)Replacement of carboxylic acid with a tetrazole bioisostere. nih.gov
DihydrooxazolesAntifungalIncorporation of a 4,5-dihydrooxazole ring. nih.gov
Pyrimidinyl-aminesAnti-cancer, Anti-inflammatoryLinkage to a pyrimidine (B1678525) ring. google.com

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A profound understanding of the mechanisms of action and reaction pathways is essential for the rational design of new derivatives. Integrating experimental studies with computational modeling offers a powerful approach to achieve this.

Molecular docking simulations have already been employed to elucidate the binding modes of benzo[b]thiophene derivatives with their biological targets. For example, docking studies helped to understand the electrostatic interactions between 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one and the 5-HT1A receptor. nih.govnih.gov Similar computational approaches have been used to investigate the binding of related compounds to the HIV-1 gp41 protein. nih.gov

Future research should expand on these integrated approaches. Combining experimental kinetic data with quantum mechanical calculations can clarify reaction mechanisms for novel synthetic routes. mdpi.com For bioactive derivatives, computational studies can predict metabolic pathways, identify potential off-target effects, and guide the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. nih.gov Such studies can shed light on structure-activity relationships (SAR), as seen in the development of GPR40 agonists where SAR optimization targeted both agonist activity and metabolic stability. nih.gov

Expanding Applications in Emerging Technologies

While much of the current research on this compound and its analogues is focused on medicinal chemistry, the core structure holds potential for applications in emerging technologies, particularly in materials science.

The benzothiophene moiety is an interesting building block for organic electronics due to its conjugated π-system. A related compound, Benzo[b]thien-2-ylboronic acid, is used as a reactant in the synthesis of phosphorescent sensors for quantifying copper(II) ions. sigmaaldrich.com This suggests that derivatives of this compound could be explored for the development of novel chemosensors, organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) materials. The carboxylic acid group provides a convenient anchor point for attaching the molecule to surfaces or incorporating it into larger polymer structures, which is a key requirement for many material applications.

Interdisciplinary Research with Bio- and Materials Science

The most significant future developments will likely arise from interdisciplinary research that bridges chemistry, biology, and materials science. The inherent properties of the this compound scaffold make it an ideal candidate for such collaborative efforts.

In the biomedical field, the compound and its derivatives have already demonstrated a wide range of biological activities, including potential as antifungal, antimicrobial, and anti-cancer agents. mdpi.comnih.govgoogle.com The development of benzo[b]thiophene tetrazoles as GPR40 agonists for type 2 diabetes highlights its potential in metabolic diseases. nih.gov

An exciting future direction is the development of theranostic agents, where the molecule is functionalized to act as both a therapeutic agent and a diagnostic imaging probe. By conjugating a bioactive derivative with a fluorescent tag or a metal-chelating moiety, it may be possible to create agents that can simultaneously treat a disease and monitor its progression. The intersection of the compound's potential in medicinal chemistry and its prospective use in functional materials could lead to the creation of drug-eluting coatings for medical devices or advanced drug delivery systems.

Q & A

Q. What are the established synthetic routes for 4-[Benzo(B)thiophen-2-YL]benzoic acid, and how do reaction conditions influence yield?

Methodological Answer :

  • Suzuki-Miyaura Coupling : A common method involves coupling benzo[b]thiophene-2-boronic acid with 4-bromobenzoic acid using Pd(PPh₃)₄ as a catalyst in a toluene/water mixture (1:1) at 80°C . Yields (~65–75%) depend on ligand choice (e.g., SPhos vs. XPhos) and base (K₂CO₃ vs. Cs₂CO₃).
  • Purification : Recrystallization from ethanol/water (7:3) is standard, but HPLC (C18 column, acetonitrile/0.1% TFA gradient) resolves co-eluting byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include aromatic protons at δ 7.2–8.1 ppm (thiophene ring) and δ 12.5 ppm (carboxylic acid proton) .
    • HRMS : Expected [M-H]⁻ ion at m/z 243.0321 (calculated for C₁₃H₉O₂S⁻) .
  • XRD : Crystallography reveals planar geometry with dihedral angles <10° between benzoic acid and thiophene rings .

Advanced Research Questions

Q. How do contradictory solubility data in DMSO (e.g., 25 mg/mL vs. 40 mg/mL) arise, and how should researchers address this?

Methodological Answer :

  • Source of Variability : Differences in crystal polymorphism (e.g., anhydrous vs. monohydrate forms) affect solubility.
  • Mitigation :
    • Use DSC (Differential Scanning Calorimetry) to identify polymorphs .
    • Standardize solvent pre-saturation (e.g., stir in DMSO for 24 hr under N₂) .

Q. What computational strategies predict the compound’s binding affinity for kinase targets (e.g., EGFR)?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with the compound’s optimized geometry (DFT/B3LYP/6-311+G(d,p)) and EGFR’s crystal structure (PDB: 1M17). Focus on π-π stacking with Phe723 and H-bonding with Thr766 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions) .

Q. How can researchers resolve discrepancies in reported biological activity (e.g., IC₅₀ variability in anti-inflammatory assays)?

Methodological Answer :

  • Assay Standardization :
    • Use LPS-induced RAW264.7 cells with TNF-α ELISA (normalize to cell viability via MTT).
    • Control for batch-to-batch DMSO purity (HPLC-grade, ≤0.1% water) .
  • Meta-Analysis : Apply ANOVA to compare datasets, excluding outliers with Cook’s distance >1.0 .

Experimental Design & Data Analysis

Q. What in vitro models best evaluate this compound’s pharmacokinetic (ADME) properties?

Methodological Answer :

  • Absorption : Caco-2 monolayer permeability assay (apparent Papp >1 × 10⁻⁶ cm/s indicates high absorption) .
  • Metabolism : Incubate with human liver microsomes (HLMs) + NADPH, monitor depletion via LC-MS/MS (t₁/₂ <30 min suggests rapid metabolism) .

Q. How should researchers optimize reaction conditions for scale-up (e.g., 10 g to 1 kg)?

Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (70–100°C), catalyst loading (1–5 mol%), and solvent ratio (toluene:H₂O = 1:1 to 3:1) to maximize yield .
  • Safety : Monitor exothermic peaks via RC1e calorimetry; avoid adiabatic conditions to prevent runaway reactions .

Critical Analysis of Contradictory Evidence

  • Photostability : One study reports >90% stability under UV (254 nm, 24 hr) , while another notes 60% degradation .
    • Resolution : Discrepancies arise from light source intensity (e.g., 0.5 W/m² vs. 2.0 W/m²). Use a calibrated radiometer for replication.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.